(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide
Description
(E)-3-(3,4-Dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide is a synthetic acrylamide derivative characterized by:
- A 3,4-dimethoxyphenyl group at the α-position, contributing to electron-rich aromaticity and lipophilicity.
- A p-tolyl-substituted thiazole moiety linked via an ethyl spacer, introducing steric bulk and hydrophobic interactions.
For example, (E)-N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide () was synthesized with an 87% yield using 3,4-dimethoxy cinnamic acid and a substituted ethylamine .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-4-8-18(9-5-16)23-25-19(15-29-23)12-13-24-22(26)11-7-17-6-10-20(27-2)21(14-17)28-3/h4-11,14-15H,12-13H2,1-3H3,(H,24,26)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJAWZEXJRJLZ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O3S
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential as an antimicrobial agent and its interaction with specific enzymes.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of related thiazole derivatives, which may provide insights into the activity of our compound. For instance, compounds with similar thiazole structures demonstrated significant efficacy against various pathogens. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen Tested | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
Enzyme Inhibition
Thiazole derivatives have also been studied for their enzyme inhibition capabilities, particularly against cholinesterases. The structure of this compound suggests it may interact with these enzymes due to the presence of the thiazole moiety. In particular, studies have shown that certain thiazole compounds exhibit potent inhibitory activity against butyrylcholinesterase (BChE), with IC50 values indicating significant enzyme inhibition .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of similar thiazole-containing compounds has been reported, demonstrating effective characterization techniques such as NMR and mass spectrometry to confirm the structure and purity of synthesized products .
- In Vitro Studies : A study evaluated the biological importance of various thiazole derivatives, noting their antibacterial and antifungal activities. These findings suggest a promising avenue for further exploration of this compound in therapeutic applications .
- Mechanistic Insights : The mechanism by which thiazole derivatives exert their antimicrobial effects has been hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Structural Determinants of Activity: The thiazole ring in the target compound likely offers superior metabolic stability compared to thiophene-containing analogs (e.g., ) due to reduced susceptibility to oxidative metabolism .
Toxicity Considerations :
- The EFSA-evaluated analog () with dual dimethoxyphenyl groups showed dose-dependent hematological effects, suggesting that substituent bulk and electron-donating groups may influence toxicity thresholds .
Synthetic Efficiency :
- Carbodiimide-mediated coupling (e.g., ) is a robust method for acrylamide synthesis, though stereochemical control (e.g., ’s Z/E mixture) remains challenging .
Solid-State Behavior :
- Crystal structures () highlight the role of dihedral angles and hydrogen bonding in molecular packing, which may correlate with the target compound’s solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction conditions for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide?
- Methodology : The compound can be synthesized via a multi-step process. First, α-bromoacrylic acid is coupled with 3,4-dimethoxyphenylacetic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling conditions. The intermediate is then reacted with 2-(2-(p-tolyl)thiazol-4-yl)ethylamine in a polar aprotic solvent (e.g., DCM) with triethylamine as a base. Purification involves column chromatography with ethyl acetate/petroleum ether gradients and recrystallization from methanol .
- Critical Parameters :
| Step | Reagent/Condition | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | EDCI in DMF | Carbodiimide coupling | Maintain 0–5°C to minimize side reactions |
| 2 | Triethylamine | Neutralize HCl byproduct | Use 1.5 equivalents to avoid excess base |
Q. How are structural characterization techniques (NMR, MS) applied to confirm the compound’s identity and purity?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the acrylamide’s α,β-unsaturated protons appear as doublets at δ 6.2–7.1 ppm (J = 15–16 Hz), while methoxy groups resonate at δ 3.8–3.9 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methoxy groups or thiazole ring cleavage) .
- Data Table :
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Acrylamide C=O | - | 165–168 |
| Thiazole C-S | - | 125–130 |
Q. What preliminary biological assays are recommended to evaluate its anticancer potential?
- Methodology : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination. Compare activity to structurally similar derivatives (e.g., (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide, IC50 = 2.1 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM). DMF increases coupling efficiency but may require longer reaction times .
- Catalyst Optimization : Replace EDCI with HATU for higher coupling efficiency in sterically hindered intermediates .
- Yield Comparison :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | EDCI | 65 | 98 |
| DCM | HATU | 78 | 99 |
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC:
- Acidic Conditions (pH 3): Hydrolysis of acrylamide to carboxylic acid.
- Basic Conditions (pH 9): Thiazole ring oxidation .
Q. What computational or crystallographic methods resolve conflicting NMR/MS data?
- Methodology :
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., E/Z configuration) by analyzing dihedral angles (e.g., C=C-O bond angle ~120° for E-isomer) .
- DFT Calculations : Predict NMR shifts and compare with experimental data to assign peaks .
Q. How do molecular interactions (e.g., hydrogen bonding) influence its biological activity?
- Methodology : Perform molecular docking with target proteins (e.g., EGFR kinase). The thiazole’s sulfur and acrylamide’s carbonyl form hydrogen bonds with Lys721 and Asp831 residues, critical for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
